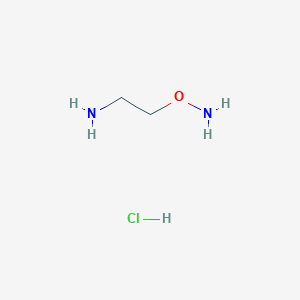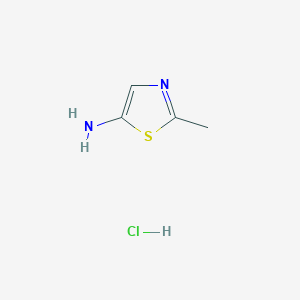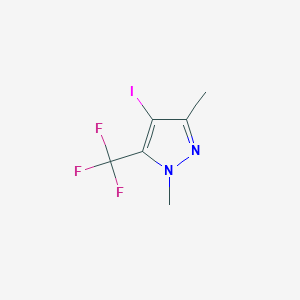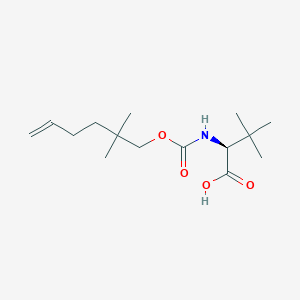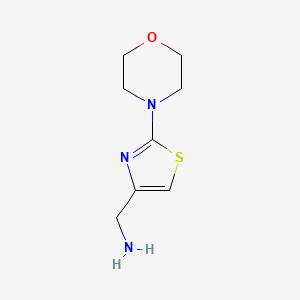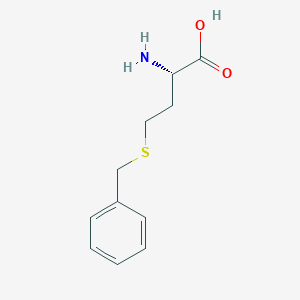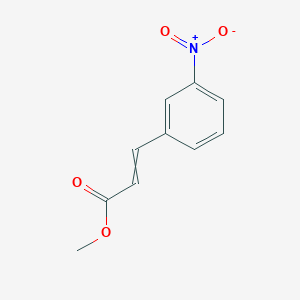
Methyl (E)-m-nitrocinnamate
概要
説明
Methyl (E)-m-nitrocinnamate is an organic compound with the molecular formula C10H9NO4. It is a light yellow crystalline or solid powder substance that dissolves well in common organic solvents. This compound is often used as an intermediate in organic synthesis reactions and has applications in the synthesis of drugs, dyes, and pesticides .
準備方法
Methyl (E)-m-nitrocinnamate can be synthesized through the esterification of 3-nitrobenzoic acid and methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The specific preparation method may vary depending on the experimental conditions and requirements .
化学反応の分析
Methyl (E)-m-nitrocinnamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions.
科学的研究の応用
Methyl (E)-m-nitrocinnamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes and pesticides
作用機序
The mechanism of action of Methyl (E)-m-nitrocinnamate involves its interaction with molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Methyl (E)-m-nitrocinnamate can be compared with similar compounds such as:
- Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate
- Methyl 3-(4-nitrophenyl)prop-2-enoate
- Methyl 3-(3-methylphenyl)prop-2-enoate These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its specific nitro group positioning, which influences its reactivity and potential applications .
特性
分子式 |
C10H9NO4 |
|---|---|
分子量 |
207.18 g/mol |
IUPAC名 |
methyl 3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3 |
InChIキー |
DKQXESBKFCYESZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
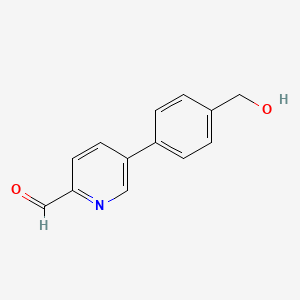
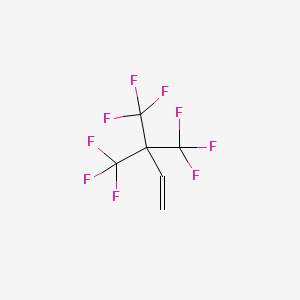
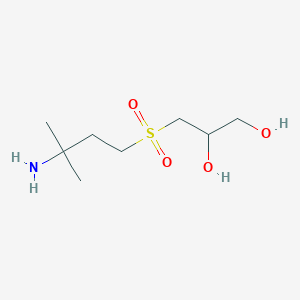
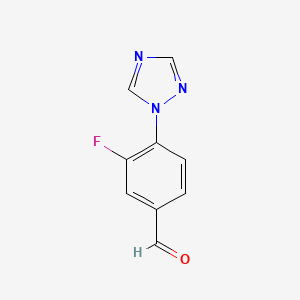
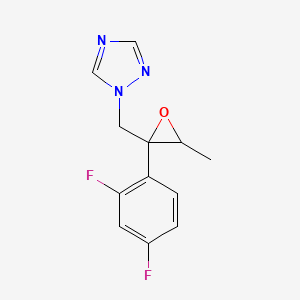
![2-Ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8808694.png)
